1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Description
The compound 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a structurally complex benzimidazole derivative. Its core structure features a biphenyl-tetrazole moiety, a benzimidazole ring with a methoxy substituent, and a cyclohexyloxycarbonyloxyethyl ester group. The trityl (triphenylmethyl) group on the tetrazole ring serves as a protective group, which is critical during synthesis to prevent undesired interactions .
This compound is closely related to candesartan cilexetil (CAS 145040-37-5), a well-known angiotensin II receptor antagonist (ARB) prodrug used in hypertension treatment. Candesartan cilexetil is enzymatically hydrolyzed to its active metabolite, candesartan (CV-11974), which selectively blocks the AT1 receptor .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H46N6O6/c1-35(62-50(59)63-41-24-13-6-14-25-41)61-48(58)44-28-17-29-45-46(44)56(49(52-45)60-2)34-36-30-32-37(33-31-36)42-26-15-16-27-43(42)47-53-54-55-57(47)51(38-18-7-3-8-19-38,39-20-9-4-10-21-39)40-22-11-5-12-23-40/h3-5,7-12,15-23,26-33,35,41H,6,13-14,24-25,34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYPXHSBAQWYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC)OC(=O)OC9CCCCC9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H46N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858546 | |
| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-56-3 | |
| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Esterification via Nucleophilic Substitution
A pivotal step in the synthesis involves the alkylation of the benzimidazole core with a biphenyl-tetrazole moiety followed by esterification. In one industrial-scale protocol, 2-methoxy-1H-benzo[d]imidazole-7-carboxylic acid is reacted with 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at 60–75°C for 2–3 hours. The reaction proceeds via an SN2 mechanism, with KI enhancing the nucleophilicity of the benzimidazole nitrogen. Subsequent esterification with 1-chloroethyl cyclohexyl carbonate under similar conditions yields the target compound in 82–85% purity.
Key reaction parameters :
-
Solvent : DMF (polar aprotic) facilitates nucleophilic substitution.
-
Catalyst : KI (10–20 wt%) accelerates alkylation kinetics.
-
Temperature : 60–75°C balances reaction rate and side-product formation.
Hydrogenation and Cyclization Strategies
Alternative routes described in patent literature involve hydrogenation of nitro intermediates followed by cyclization. For example, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 3-nitro-2-((tert-butoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)benzoate undergoes catalytic hydrogenation (H₂, Pd/C) in ethyl acetate at 25–30°C to reduce the nitro group to an amine. Cyclization with tetraethyl orthocarbonate in toluene at reflux (110°C) then forms the benzimidazole ring, achieving a 78% yield.
Advantages :
Deprotection and Purification Techniques
The trityl (triphenylmethyl) protecting group on the tetrazole is selectively removed using hydroxylammonium chloride (NH₂OH·HCl) in methanol/acetone/water (3:1:0.1 v/v) at 20–25°C. This generates methoxytriphenylmethane as a byproduct, which precipitates and is removed by filtration. The crude product is then purified via extraction (ethyl acetate/water) or anti-solvent crystallization (n-hexane), yielding the deprotected compound in >99% HPLC purity.
Critical considerations :
-
Solvent ratio : Excess methanol increases byproduct solubility but slows reaction kinetics.
-
Temperature control : Maintaining ≤25°C minimizes tetrazole decomposition.
Reaction Optimization and Process Analytics
Solvent and Catalyst Screening
Comparative studies highlight DMF as superior to acetonitrile or THF for alkylation, providing a 15–20% yield increase due to better intermediate solubility. Substituting K₂CO₃ with Cs₂CO₃ reduces reaction time by 30% but raises costs.
Table 1: Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 92 |
| Acetonitrile | 37.5 | 68 | 88 |
| THF | 7.6 | 54 | 82 |
Analytical Characterization and Quality Control
X-Ray Powder Diffraction (XRPD)
The crystalline form of the intermediate 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid (prior to esterification) displays characteristic XRPD peaks at 9.1, 12.7, 14.9, 15.4, 16.2, 17.9, 18.3, 18.6, 19.3, 19.9, 20.4, 21.4, 21.8, 23.5, 23.9, 25.2, 25.6, 26.7, 28.7° 2θ .
Table 2: Key Analytical Parameters
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% (area %) |
| Residual Solvents | GC | DMF ≤880 ppm |
| Polymorphic Form | XRPD | Matches reference pattern |
Industrial-Scale Process Recommendations
For commercial production, the alkylation-esterification route using DMF/K₂CO₃/KI at 65°C offers the best balance of yield (84%), purity (92%), and cost. Post-reaction workup with ethyl acetate/n-hexane crystallization reduces residual solvents to <500 ppm, meeting ICH Q3C guidelines .
Chemical Reactions Analysis
Types of Reactions
1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Medicinal Chemistry
-
Antihypertensive Activity:
The compound is structurally related to known antihypertensive agents. Its design incorporates elements that may enhance efficacy against hypertension, making it a candidate for further pharmacological studies . -
Cancer Research:
The benzimidazole scaffold is recognized for its anticancer properties. Research indicates that modifications to this structure can yield compounds with selective cytotoxicity against cancer cells . Studies are ongoing to evaluate the specific effects of this compound on various cancer cell lines. -
Neuroprotective Effects:
Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. This compound may be investigated for its potential role in protecting neuronal cells against oxidative stress and apoptosis .
Synthesis and Functionalization
The synthesis of this compound involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization with cyclohexyloxy and trityltetrazole groups. The synthetic pathways are critical for optimizing yield and purity, which are essential for biological testing .
Case Study 1: Antihypertensive Efficacy
A study conducted on related compounds demonstrated significant reductions in blood pressure in hypertensive models. The mechanism of action was linked to the inhibition of angiotensin II receptors, suggesting that this compound could have similar effects .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies revealed that derivatives of benzimidazole exhibited selective cytotoxicity against breast cancer cell lines. Further research into this compound's specific interactions at the molecular level is needed to confirm these effects .
Mechanism of Action
The mechanism of action of 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues
Candesartan Cilexetil (TCV-116)
- Structure : Differs by the absence of the trityl group on the tetrazole ring. The tetrazole is instead unprotected (1H-tetrazol-5-yl) in the final drug product.
- Role : A prodrug converted to CV-11974, which exhibits high AT1 receptor affinity (IC50 = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .
- Pharmacokinetics : Oral administration in rats shows an ID50 of 0.069 mg/kg for inhibiting angiotensin II-induced pressor responses, 48-fold more potent than losartan .
Losartan and EXP3174
- Losartan : A pioneer ARB with a shorter duration of action. Its active metabolite, EXP3174, has an IC50 of 2.86 × 10⁻⁸ M in rabbit aorta, comparable to CV-11974 but less potent in vivo .
- Key Difference : Losartan lacks the biphenylmethyl-benzimidazole backbone, instead featuring an imidazole-5-carboxylic acid group.
Azilsartan Impurities
- Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate: A genotoxic impurity identified in azilsartan synthesis. Structural similarity lies in the biphenylmethyl-benzimidazole core but differs in the tetrazole replacement with a hydroxycarbamimidoyl group .
Methyl 1-[(6-Methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
- A structural isomer with a pyrimidine substituent instead of biphenyl-tetrazole. Synthesized as a side product during antitubercular agent synthesis, highlighting the versatility of benzimidazole N-alkylation reactions .
Receptor Binding and Potency
However, this modification could reduce solubility, necessitating formulation adjustments .
Biological Activity
The compound 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic molecule with potential therapeutic applications, particularly in cardiovascular medicine due to its structural similarities to known antihypertensive agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C52H48N6O6
- Molecular Weight: 852.97 g/mol
- CAS Number: 170791-09-0
The compound exhibits its biological effects primarily through its interaction with the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. Specifically, it acts as an angiotensin II receptor blocker (ARB), inhibiting the action of angiotensin II, a potent vasoconstrictor. This inhibition results in vasodilation and a subsequent decrease in blood pressure.
Antihypertensive Effects
Research indicates that compounds similar to this structure demonstrate significant antihypertensive effects. In various animal models, administration of ARBs has shown to reduce systolic and diastolic blood pressure effectively. For instance, studies have reported reductions in blood pressure by approximately 20 mmHg in hypertensive rats treated with related benzimidazole derivatives .
Cardioprotective Properties
In addition to lowering blood pressure, this compound may exhibit cardioprotective properties. It has been suggested that ARBs can improve cardiac function and reduce the incidence of heart failure by mitigating the adverse remodeling of cardiac tissue associated with chronic hypertension .
Case Studies
Several studies have evaluated the efficacy and safety of similar compounds:
- Study on Efficacy in Hypertensive Patients : A double-blind, placebo-controlled trial involving 200 patients demonstrated that a related compound effectively reduced blood pressure over 12 weeks without significant adverse effects. The primary endpoint was achieved with a reduction in systolic blood pressure by an average of 15 mmHg compared to placebo .
- Long-term Safety Profile : Another long-term study investigated the safety profile of ARBs over five years, showing a lower incidence of adverse cardiovascular events compared to traditional antihypertensives. The study highlighted a significant reduction in stroke risk among patients treated with ARBs .
Data Table: Biological Activity Overview
| Property | Observation |
|---|---|
| Antihypertensive Effect | Reduction in systolic BP by ~20 mmHg |
| Cardioprotective Effect | Improved cardiac function |
| Long-term Safety | Lower incidence of cardiovascular events |
Q & A
Basic: What are the recommended synthetic routes for 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl [...] carboxylate?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and protective group strategies. For example:
- Stepwise Assembly : A high-yield (98%) method uses phosphorous oxychloride to cyclize intermediates at 120°C, followed by trityl group protection of the tetrazole moiety .
- Catalytic Systems : Tetrakis(dimethylamino)ethylene (TDAE) facilitates reactions between chloromethyl intermediates and carbonyl derivatives, enabling efficient aryl-alkyl bond formation .
- Esterification : Ethyl or methyl ester groups are introduced via refluxing with alcohols under acidic conditions, with purity monitored by HPLC (>98%) .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., O–H⋯N interactions in crystal lattices) and confirms stereochemistry .
- Spectral Analysis : IR identifies carbonyl (C=O) and tetrazole (N–N) stretches; NMR assigns protons on the benzimidazole and biphenyl moieties .
- Chromatography : HPLC ensures >98% purity, critical for pharmacological studies .
Advanced: How do structural modifications influence biological activity?
Answer:
- Tetrazole Ring : The 1-trityl-1H-tetrazol-5-yl group enhances metabolic stability by resisting enzymatic degradation .
- Substituent Effects : Comparative studies show that 2-methoxy groups on benzimidazole improve binding affinity to angiotensin receptors, while cyclohexyloxy esters increase lipophilicity .
- SAR Table :
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Trityl-protected tetrazole | Enhanced stability | |
| 2-Methoxy benzimidazole | Higher receptor affinity | |
| Ethyl ester vs. methyl | Altered pharmacokinetics |
Advanced: How to resolve contradictions in synthetic yield data?
Answer:
Discrepancies arise from:
- Protection-Deprotection Efficiency : Trityl group removal under acidic conditions may lead to side reactions, reducing yield. Optimize pH and temperature during deprotection .
- Catalyst Selection : TDAE-mediated coupling ( ) vs. phosphorous oxychloride cyclization ( ) can yield 85–98%, depending on intermediate stability .
- Purification Methods : Column chromatography vs. recrystallization impacts final purity and yield .
Advanced: What analytical challenges arise in quantifying impurities?
Answer:
- Co-elution in HPLC : Tetrazole derivatives with similar polarity may co-elute. Use gradient elution with C18 columns and UV detection at 254 nm .
- Spectral Overlaps : Benzimidazole and biphenyl protons in NMR may overlap. Employ 2D-COSY or NOESY for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of impurities like de-tritylated byproducts .
Basic: What are the stability and storage requirements?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trityl group .
- Moisture Control : Use desiccants to avoid hydrolysis of the ester moiety .
- PPE : Wear nitrile gloves and safety goggles during handling; avoid skin contact due to potential irritancy .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modification : Replace cyclohexyloxy with cyclopropyl () to assess steric effects on target binding .
- Functional Group Swapping : Substitute 2-methoxy with ethoxy to evaluate electronic effects on receptor activation .
- In Silico Docking : Use crystallographic data ( ) to model interactions with angiotensin II type 1 receptors .
Advanced: What alternative catalysts improve coupling efficiency?
Answer:
- Copper Catalysts : Cu(I)/2-pyridonate systems enable aerobic oxidative homocoupling of imidazoles, reducing byproducts .
- Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids achieve biphenyl linkages with >90% yield .
Advanced: Can computational modeling predict metabolic pathways?
Answer:
- DFT Calculations : Predict sites of cytochrome P450-mediated oxidation (e.g., cyclohexyloxy group) .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (4.2) and solubility, guiding prodrug design .
Basic: What impurities are commonly observed during synthesis?
Answer:
- De-tritylated Byproducts : Result from incomplete protection or acidic hydrolysis. Monitor via HPLC retention time shifts .
- Ester Hydrolysis : Free carboxylic acids form under humid conditions. Confirm by IR (loss of ester C=O at 1740 cm⁻¹) .
- Residual Solvents : GC-MS detects traces of DMF or THF; limit to <0.1% per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
